molecular formula C18H15BrN2O4S B3656864 4-Bromo-2-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate

4-Bromo-2-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate

Cat. No.: B3656864
M. Wt: 435.3 g/mol
InChI Key: FZHKVBHAPROUJU-UHFFFAOYSA-N
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Description

4-Bromo-2-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate is a complex organic compound characterized by the presence of a bromine atom, a pyrrolidine ring, a carbonothioyl group, and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate typically involves multi-step organic reactionsThe carbonothioyl group can be introduced via a thiocarbonylation reaction, and the final step involves the esterification with 3-nitrobenzoic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The bromine atom can be replaced by hydrogen in a reduction reaction.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Formation of the corresponding phenyl derivative without the bromine atom.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery.

    Industry: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and nitro group may play a role in binding to the active site of the target molecule, while the pyrrolidine ring and carbonothioyl group may influence the overall conformation and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom, pyrrolidine ring, carbonothioyl group, and nitrobenzoate moiety makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

[4-bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O4S/c19-13-6-7-16(15(11-13)17(26)20-8-1-2-9-20)25-18(22)12-4-3-5-14(10-12)21(23)24/h3-7,10-11H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHKVBHAPROUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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